molecular formula C15H13NO3 B12388588 Amfenac-d5

Amfenac-d5

Cat. No.: B12388588
M. Wt: 260.30 g/mol
InChI Key: SOYCMDCMZDHQFP-XFEWCBMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amfenac-d5 typically involves the incorporation of deuterium into the Amfenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions often involve controlled environments to ensure the precise incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Amfenac-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13NO3

Molecular Weight

260.30 g/mol

IUPAC Name

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetic acid

InChI

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/i1D,2D,3D,5D,6D

InChI Key

SOYCMDCMZDHQFP-XFEWCBMOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O

Origin of Product

United States

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